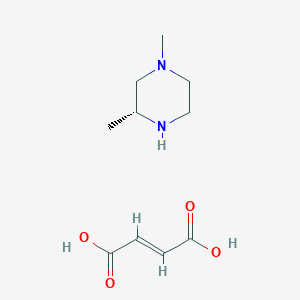

(R)-1,3-Dimethylpiperazine fumarate

Description

Properties

Molecular Formula |

C10H18N2O4 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(3R)-1,3-dimethylpiperazine |

InChI |

InChI=1S/C6H14N2.C4H4O4/c1-6-5-8(2)4-3-7-6;5-3(6)1-2-4(7)8/h6-7H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1 |

InChI Key |

HMQDQEJDLUGFKK-UEMBJLSASA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1CN(CCN1)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 1,3 Dimethylpiperazine Fumarate

Foundational Strategies for Chiral Piperazine (B1678402) Ring Construction

The construction of a chiral piperazine ring with defined stereochemistry at its carbon centers presents a significant synthetic challenge. rsc.orgnih.gov Over the years, several foundational strategies have been developed to address this, ranging from asymmetric catalysis to the use of chiral starting materials. These methods are critical for accessing enantiomerically pure piperazine derivatives for pharmaceutical applications.

Asymmetric Hydrogenation Routes to Substituted Piperazines

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. nih.govacs.org In the context of piperazine synthesis, this typically involves the hydrogenation of a prochiral pyrazine (B50134) or a related unsaturated heterocyclic precursor.

A notable approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazinium salts. This method has been successfully applied to the synthesis of a variety of chiral piperazines, including those with 3-substitutions, as well as 2,3- and 3,5-disubstitutions, achieving high enantioselectivities (up to 96% ee). acs.org The pyrazine substrate is activated by reaction with an alkyl halide to form the corresponding pyrazinium salt, which is then hydrogenated in the presence of a chiral iridium catalyst. acs.orgacs.org

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed to access chiral piperazin-2-ones. rsc.orgdicp.ac.cn These intermediates can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn This method provides access to disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Iridium-JosiPhos | 3-Substituted Pyrazinium Salts | 3-Substituted Piperazines | Up to 92% |

| Palladium-Ligand | Pyrazin-2-ols | Piperazin-2-ones | Up to 90% |

This table summarizes key findings in the asymmetric hydrogenation approaches to chiral piperazines, showcasing the catalyst systems, substrate types, product types, and reported enantiomeric excesses.

Enantioselective Cyclization Methodologies

Enantioselective cyclization reactions provide a direct route to chiral piperazine rings from acyclic precursors. These methods often rely on transition metal catalysis or organocatalysis to control the stereochemical outcome of the ring-forming step.

One such strategy involves the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkenes. This approach, developed by Schafer and coworkers, utilizes specific catalysts for each step to achieve a catalytic enantioselective synthesis of piperazines. rsc.org Another method reported by Lindsley involves a catalytic asymmetric α-chlorination of aldehydes, followed by a series of transformations including an internal SN2 reaction to furnish chiral piperazines. nih.govrsc.org

More recently, photoredox catalysis has emerged as a powerful tool. The CarboxyLic Amine Protocol (CLAP) utilizes an iridium-based photoredox catalyst for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access C2-substituted piperazines. mdpi.com

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction, and is subsequently removed.

For the synthesis of chiral piperazines, amino acids and their derivatives are common chiral auxiliaries. For instance, (R)-(+)-2-methylpiperazine has been synthesized from R-(–)-phenylglycinol, which serves as the chiral auxiliary. nih.govrsc.org The synthesis proceeds through a protected 2-oxopiperazine intermediate. nih.govrsc.org Similarly, Ellman's auxiliary has been used in the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov

Another example is the use of N-sulfinyl-N-benzyldiamino alcohols, derived from chiral amino acids, to synthesize enantiopure 1-benzyl-2,3-disubstituted piperazines. acs.org The stereochemistry of the final product is controlled by the chirality of the starting amino alcohol.

| Chiral Auxiliary | Key Transformation | Target Piperazine Derivative |

| R-(–)-Phenylglycinol | Diastereoselective cyclization | (R)-(+)-2-Methylpiperazine |

| Ellman's Auxiliary | Diastereoselective nucleophilic addition | 2-Phenyl-3-(trifluoromethyl)piperazines |

| N-Sulfinyl Diamines | Cyclization/reduction sequence | 2,3-Disubstituted Piperazines |

This table highlights different chiral auxiliaries used in the synthesis of chiral piperazines, the key transformations they control, and the resulting piperazine derivatives.

Application of Transition Metal Catalysis in Chiral Piperazine Synthesis

Transition metal catalysis plays a pivotal role in many modern synthetic methodologies for chiral piperazines, extending beyond asymmetric hydrogenation. nih.gov Palladium, iridium, and copper are among the most frequently used metals. nih.govacs.orgrsc.org

Palladium-catalyzed reactions are particularly versatile. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize α-tertiary piperazin-2-ones with high enantiomeric enrichment. nih.govrsc.orgcaltech.edu These can then be reduced to the corresponding α-tertiary piperazines. caltech.edu Intramolecular palladium-catalyzed hydroamination has also been employed as a key step in the modular synthesis of 2,6-disubstituted piperazines. nih.gov

Iridium catalysts, as mentioned earlier, are highly effective for asymmetric hydrogenation, but also find application in other transformations like asymmetric allylic amination. acs.orgacs.orgacs.org This reaction has been used to access pyrrole-fused piperazine derivatives in good yields and high enantioselectivity. acs.org

Copper-catalyzed reactions, often in conjunction with other methods, are also utilized. For instance, the SnAP (Silicon Amine Protocol) and SLAP (Silicon Amine Protocol) reagents, which are used for the synthesis of C-H functionalized piperazines, can involve copper catalysis, although photocatalytic, copper-free versions have also been developed. mdpi.com

Targeted Synthesis of (R)-1,3-Dimethylpiperazine Precursors

The general strategies for chiral piperazine synthesis provide a foundation for the targeted synthesis of (R)-1,3-dimethylpiperazine. This requires the specific introduction of methyl groups at the 1- and 3-positions with the correct stereochemistry at the C3 position.

Optimization of Alkylation and N-Substitution Procedures

The introduction of the N-methyl group in (R)-1,3-dimethylpiperazine is typically achieved through N-alkylation or reductive amination of a suitable piperazine precursor. mdpi.com For mono-N-alkylation of a piperazine, a common strategy is to use a protecting group on one of the nitrogen atoms. The Boc (tert-butoxycarbonyl) group is frequently employed for this purpose. researchgate.net The mono-Boc protected piperazine can then be alkylated on the free nitrogen, followed by deprotection of the Boc group. researchgate.net

Reductive amination is another widely used method for N-alkylation. mdpi.com This involves the reaction of the piperazine with an aldehyde (in this case, formaldehyde (B43269) for methylation) in the presence of a reducing agent. dicp.ac.cn

Site-selective C-H alkylation is a more recent and advanced strategy. Photoredox catalysis can be used for the C-H functionalization of existing piperazine compounds, allowing for the introduction of alkyl groups at specific carbon positions. nih.gov

The choice of alkylating agent and reaction conditions is crucial to avoid over-alkylation and to ensure high yields of the desired mono-alkylated product. For instance, when using alkyl halides, the reactivity of the halide and the choice of base and solvent need to be carefully optimized. mdpi.com

| Method | Reagents | Key Features |

| N-Alkylation with Protecting Group | 1. Boc-Anhydride 2. Methyl Iodide/Base 3. Deprotection | Good control over mono-alkylation |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)3) | Avoids quaternary salt formation |

| C-H Alkylation (Photoredox) | Photoredox catalyst, Alkyl source | Direct functionalization of C-H bonds |

This table outlines various methods for alkylation and N-substitution relevant to the synthesis of dimethylpiperazine precursors, including the reagents used and key features of each method.

Stereocontrol in Piperazine C-Alkylation and N-Alkylation

The creation of the specific (R)-1,3-dimethylpiperazine structure requires precise control over the introduction of methyl groups at both a carbon and a nitrogen atom within the piperazine ring. This involves stereoselective C-alkylation and N-alkylation reactions.

Achieving high enantioselectivity in the C-alkylation of piperazine precursors is a significant synthetic challenge. Modern approaches often employ photoredox catalysis to achieve site-selective C-H functionalization. nih.gov For instance, a nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins has been developed, offering a pathway to construct chiral C(sp³)–C(sp³) bonds with high efficiency. springernature.com This method utilizes a combination of a nickel source, a chiral ligand (such as a bis(oxazoline)), a silane (B1218182) as a hydride source, and a peroxide as a hydrogen atom transfer reagent to achieve the desired stereocontrol. springernature.com The substrate scope for such reactions is broad, encompassing various saturated nitrogen-containing heterocycles like piperidines and pyrrolidines, which are structurally related to piperazine. springernature.com

For the N-alkylation of the piperazine ring, controlling mono-alkylation versus di-alkylation is a key consideration. A common strategy to achieve selective mono-N-alkylation is to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net This allows for the alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product. researchgate.net For instance, reacting 1-Boc-piperazine with an alkylating agent in the presence of a base like potassium carbonate in a suitable solvent is an effective method. researchgate.net The stereochemistry of the N-alkylation can be influenced by the existing chiral center at C-3. The conformation of the piperazine ring, which typically adopts a chair-like structure to minimize steric hindrance, plays a role in directing the approach of the alkylating agent.

In some synthetic routes, reductive amination is employed. This involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent. nih.gov The stereochemical outcome of this reaction can be controlled by using chiral reagents or catalysts.

Interactive Table: Key Strategies for Stereocontrol in Piperazine Alkylation

| Alkylation Type | Methodology | Key Features | Example/Analogy |

| C-Alkylation | Nickel-Catalyzed Enantioselective C(sp³)–H Alkylation | Utilizes a chiral ligand to direct the stereochemical outcome of the C-H functionalization. | Alkylation of saturated heterocycles like pyrrolidines and piperidines with high enantio- and diastereoselectivity. springernature.com |

| N-Alkylation | Use of Protecting Groups | A Boc group can be used to block one nitrogen, allowing for selective alkylation of the other. researchgate.net | Reaction of 1-Boc-piperazine with an alkylating agent followed by deprotection. researchgate.net |

| N-Alkylation | Reductive Amination | Reaction with a carbonyl compound and a reducing agent. nih.gov | Can be controlled with chiral auxiliaries or catalysts. |

Formation and Crystallization of the Fumarate (B1241708) Salt

Once the desired (R)-1,3-dimethylpiperazine has been synthesized, it often exists as a racemic or enantiomerically enriched mixture. The formation of a fumarate salt and subsequent crystallization is a crucial step for both purification and isolation of the desired enantiomer in high purity.

The formation of a salt from an active pharmaceutical ingredient (API) is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability. acs.orgnih.gov Approximately half of all pharmaceutical drugs are administered as salts. researchgate.net A salt is a crystalline material composed of an API and a counterion held together by ionic interactions. acs.org

The selection of a suitable counterion is guided by the pKa difference between the API and the counterion. A general rule suggests that a pKa difference greater than two or three units is necessary for stable salt formation. nih.gov For a basic drug like (R)-1,3-dimethylpiperazine, an acidic counterion is chosen. Fumaric acid, a dicarboxylic acid, is a commonly used counterion in the pharmaceutical industry. nih.gov

The process of salt formation can significantly influence the crystallinity of the final product. The introduction of strong ionic interactions in the crystal lattice can lead to a more stable and highly crystalline solid form. europeanpharmaceuticalreview.com The conditions of crystallization, such as the choice of solvent, temperature, and concentration, are critical factors that determine the final crystal form and purity. nih.gov

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org One of the most common and industrially scalable methods is through the formation of diastereomeric salts. pharmtech.com This involves reacting the racemic base, in this case, (±)-1,3-dimethylpiperazine, with a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts: [(R)-1,3-dimethylpiperazine][(chiral acid)] and [(S)-1,3-dimethylpiperazine][(chiral acid)].

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.org One diastereomer will be less soluble in a given solvent system and will crystallize out of the solution, while the other remains dissolved. The less soluble diastereomeric salt is then isolated, and the chiral resolving agent is removed to yield the desired enantiomerically pure (R)-1,3-dimethylpiperazine.

The efficiency of this resolution process depends on several factors, including the choice of the resolving agent and the crystallization conditions. researchgate.net The goal is to maximize the difference in solubility between the two diastereomeric salts. After the initial resolution, further recrystallization steps may be necessary to enhance the enantiomeric excess (ee) to meet the stringent purity requirements for pharmaceutical use. researchgate.net It has been demonstrated that even after asymmetric synthesis, some form of chiral purification is often necessary to achieve the desired level of purity. nih.gov The formation of the fumarate salt of (R)-1,3-dimethylpiperazine, while not a chiral resolution step itself (as fumaric acid is not chiral), serves to isolate and purify the already resolved or enantiomerically enriched base into a stable, crystalline solid with high purity.

Interactive Table: Data on Chiral Resolution and Purity Enhancement

| Parameter | Description | Significance | Relevant Findings |

| Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form diastereomers. | Enables separation based on differing physical properties like solubility. wikipedia.org | A widely used and scalable method for chiral resolution. pharmtech.com |

| Fractional Crystallization | Separation of diastereomers based on their differential solubility in a solvent. | The less soluble diastereomer crystallizes, allowing for its isolation. wikipedia.org | The choice of solvent and temperature is crucial for effective separation. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, representing the excess of one enantiomer over the other. | High ee is critical for the efficacy and safety of many pharmaceutical drugs. | Multiple crystallization steps can be employed to increase the ee to >99%. researchgate.netnih.gov |

| Fumarate Salt Formation | Reaction with fumaric acid to form a stable, crystalline salt. | Improves handling, stability, and can aid in purification. | Fumaric acid is a common counterion for basic drugs. nih.gov |

Advanced Spectroscopic and Structural Elucidation of R 1,3 Dimethylpiperazine Fumarate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (R)-1,3-Dimethylpiperazine fumarate (B1241708), NMR confirms the presence of both the piperazine (B1678402) and fumarate moieties, assesses purity, and verifies the stereochemistry of the chiral center.

The ¹H NMR spectrum of (R)-1,3-Dimethylpiperazine fumarate displays characteristic signals for both the cationic (R)-1,3-dimethylpiperazinium and the fumarate anion.

The fumarate anion , being symmetrical, exhibits a single, sharp singlet in the ¹H NMR spectrum for its two equivalent olefinic protons (-CH=CH-). In an aqueous solvent like D₂O, this peak typically appears around 6.51 ppm. bmrb.io

The (R)-1,3-dimethylpiperazinium cation presents a more complex set of signals due to the protons on the piperazine ring and its methyl substituents. The piperazine ring protons are diastereotopic and exist in a chiral environment, leading to distinct multiplets. The spectrum is expected to show:

A doublet for the C3-methyl group protons.

A singlet for the N1-methyl group protons.

A series of complex multiplets for the seven protons on the piperazine ring carbons (C2, C3, C5, and C6). The chair conformation of the piperazine ring results in distinct signals for axial and equatorial protons.

The ¹³C NMR spectrum provides complementary information, corroborating the carbon framework of the compound.

Fumarate signals: Two distinct carbon signals are expected. The carboxylate carbon signal appears downfield, typically around 177.4 ppm, while the olefinic carbon signal is observed at approximately 138.0 ppm. bmrb.io

(R)-1,3-dimethylpiperazinium signals: The spectrum would show six unique signals corresponding to the six carbon atoms of the cation: two for the methyl groups (C3-CH₃ and N1-CH₃) and four for the piperazine ring carbons (C2, C3, C5, C6). The chemical shifts are influenced by the nitrogen atoms and the alkyl substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O Note: These are predicted values based on analogous structures and data for individual components.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Fumarate | |||

| -CH=CH- | ~6.51 | Singlet | ~138.0 |

| -COO⁻ | N/A | N/A | ~177.4 |

| (R)-1,3-Dimethylpiperazinium Cation | |||

| N1-CH₃ | ~2.8-3.0 | Singlet | ~45-48 |

| C3-CH₃ | ~1.2-1.4 | Doublet | ~15-18 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the (R)-1,3-dimethylpiperazinium cation. Key correlations would be observed between the C3-H proton and the protons of its adjacent C3-methyl group, as well as with the C2 methylene (B1212753) protons. This confirms the connectivity along the carbon backbone of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the proton signals of the fumarate olefin to its corresponding carbon signal and assign each proton signal of the piperazine ring and methyl groups to its respective carbon atom, as listed in Table 1. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings. For this compound, an HMBC spectrum would show a crucial correlation between the N1-methyl protons and the C2 and C6 ring carbons, confirming the position of this methyl group. Similarly, correlations from the C3-methyl protons to the C2 and C3 carbons would solidify the assignment of the second methyl group.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight of the constituent ions and to gain structural information through analysis of their fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, HRMS would detect the protonated (R)-1,3-Dimethylpiperazine cation, [C₆H₁₄N₂ + H]⁺. The high-resolution measurement of its mass-to-charge ratio (m/z) allows for the calculation of its elemental formula with high accuracy, confirming the composition of the cationic portion of the salt.

Table 2: HRMS Data for the (R)-1,3-Dimethylpiperazinium Cation

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|

Tandem mass spectrometry (MS/MS) of the protonated (R)-1,3-Dimethylpiperazine ion (m/z 115.1230) provides insight into its structure. The fragmentation of piperazine derivatives is well-characterized and typically involves ring cleavage. researchgate.netxml-journal.net Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a primary pathway.

Ring Opening and Cleavage: The piperazine ring can open and subsequently fragment, leading to the loss of small neutral molecules like ethene or methylamine.

Characteristic fragment ions would be observed that correspond to the loss of methyl or ethyl groups and cleavage of the piperazine ring, providing a structural fingerprint that confirms the 1,3-dimethyl substitution pattern. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Salt Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups and the characterization of salt formation.

The spectrum of this compound is a superposition of the spectra of the fumarate anion and the dimethylpiperazinium cation.

(R)-1,3-Dimethylpiperazinium Cation: The spectrum is dominated by C-H and C-N stretching and bending vibrations. Key expected bands include:

N-H stretching vibrations from the protonated secondary amine.

Aliphatic C-H stretching from the methyl and methylene groups, typically in the 2800-3000 cm⁻¹ region. nih.gov

C-N stretching vibrations.

Fumarate Anion: The fumarate ion has a highly characteristic vibrational signature due to its symmetry and functional groups. Salt formation is confirmed by the shift of the carboxylic acid C=O stretch (typically ~1700 cm⁻¹ in the free acid) to lower wavenumbers corresponding to the asymmetric and symmetric stretches of the carboxylate anion (-COO⁻). researchgate.net Raman spectroscopy is particularly effective for observing the C=C bond. Key vibrational modes for the fumarate moiety include:

C=C Stretch: A strong and characteristic band, especially in the Raman spectrum, is expected around 1650 cm⁻¹.

Carboxylate (-COO⁻) Stretches: An intense asymmetric stretching band appears in the IR spectrum around 1570-1600 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1390-1410 cm⁻¹.

C-H Bending: Olefinic C-H bending modes are also present.

A recent study identified prominent Raman peaks for fumarate in aqueous solution at 1652 cm⁻¹ (C=C stretch) , 1401 cm⁻¹ (symmetric -COO⁻ stretch) , and 1277 cm⁻¹ (C-H deformation) . The presence of these distinct bands in the spectrum of the salt serves as a clear fingerprint for the fumarate counter-ion.

Table 3: Key Vibrational Bands for this compound Note: These are expected frequency ranges based on data for fumarate and analogous piperazine structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Cation) | 3100-3300 | IR |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- (Cation) | 2800-3000 | IR, Raman |

| C=C Stretch | Olefin (Anion) | ~1650 | Raman |

| C=O Asymmetric Stretch | Carboxylate (Anion) | 1570-1600 | IR |

| C=O Symmetric Stretch | Carboxylate (Anion) | 1390-1410 | IR, Raman |

Chiral Chromatography for Enantiomeric Purity Determination

The separation of enantiomers is a critical analytical challenge in drug development. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, is the benchmark for determining the enantiomeric purity of chiral compounds like this compound. Both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations due to its high efficiency, rapid analysis times, and reduced environmental impact. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages in terms of lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher throughput.

For the enantiomeric purity determination of this compound, a typical SFC method would involve a polysaccharide-based chiral stationary phase. These phases, such as those derived from amylose (B160209) or cellulose (B213188) carbamate (B1207046) derivatives, are known for their broad applicability in resolving a wide range of chiral compounds, including amines. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.

A screening approach is often employed to identify the optimal separation conditions. This involves testing a variety of chiral columns and mobile phase modifiers (co-solvents) to achieve the best resolution between the (R)- and (S)-enantiomers.

Table 1: Representative Supercritical Fluid Chromatography (SFC) Method Parameters for Chiral Purity Analysis

| Parameter | Value |

| Column | Chiralpak® AD-H or similar amylose-based CSP |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

Note: This table presents typical parameters for SFC analysis of chiral amines and serves as an illustrative example.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases remains a robust and widely used technique for the enantioselective analysis of pharmaceutical compounds. Similar to SFC, polysaccharide-based CSPs are highly effective for the separation of piperazine derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution.

The presence of the fumarate counter-ion in this compound may influence sample preparation and solubility in the mobile phase. Method development would focus on optimizing the mobile phase composition and flow rate to ensure good peak shape and baseline separation of the two enantiomers. The addition of a small amount of a basic modifier, like diethylamine, is often necessary when analyzing basic compounds like piperazines to improve peak symmetry and chromatographic efficiency.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralcel® OD-H or similar cellulose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Note: This table provides an example of typical HPLC conditions for the chiral separation of related piperazine compounds.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for elucidating its three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering unambiguous proof of the (R)-configuration of the 1,3-dimethylpiperazine (B1355154) moiety.

The process involves growing a single crystal of this compound of suitable quality. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the determination of the atomic positions.

Table 3: Representative Crystallographic Data for a Chiral Organic Fumarate Salt

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 12.8 Å, β = 105° |

| Volume | 805 ų |

| Z (molecules per unit cell) | 2 |

| Density (calculated) | 1.25 g/cm³ |

| Flack Parameter | ~0.0 |

Note: This table illustrates the type of data obtained from an X-ray crystallographic analysis of a chiral organic salt and is not specific to this compound.

The Flack parameter, derived from the crystallographic data of a non-centrosymmetric crystal, is a critical value for confirming the absolute configuration. A value close to zero for the (R)-enantiomer would provide definitive proof of its stereochemistry.

Theoretical and Computational Investigations on R 1,3 Dimethylpiperazine Fumarate

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic properties of molecules. These methods provide insights into the stable conformations and spectroscopic characteristics of (R)-1,3-Dimethylpiperazine fumarate (B1241708).

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For (R)-1,3-Dimethylpiperazine fumarate, DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. Functionals such as B3LYP or ωB97XD with a suitable basis set like 6-311++G(d,p) are commonly used for such optimizations. tandfonline.comnih.gov These calculations would likely predict the formation of a salt where the acidic protons of fumaric acid are transferred to the nitrogen atoms of the piperazine (B1678402) ring. smu.eduiucr.org

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the methyl groups on the piperazine ring and the nature of the ionic interaction with the fumarate counterion.

Furthermore, DFT can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra to confirm the molecular structure and the nature of the hydrogen bonding interactions. tandfonline.comresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR data. researchgate.net The predicted electronic absorption spectra, obtained from Time-Dependent DFT (TD-DFT), can offer insights into the electronic transitions of the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| C-N (piperazine ring) | 1.46 |

| C-C (piperazine ring) | 1.53 |

| N-CH₃ | 1.47 |

| C=C (fumarate) | 1.34 |

| C-O (fumarate) | 1.26 |

| N-H⁺···O⁻ (Hydrogen Bond) | 1.75 |

| C-N-C (piperazine ring angle) | 110.5 |

| O-C-O (fumarate angle) | 125.0 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar compounds.

Conformational Analysis of Chiral Piperazine Rings

The six-membered piperazine ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. nih.gov For (R)-1,3-Dimethylpiperazine, the presence of two methyl groups influences the conformational equilibrium. The (R) configuration at the C3 position introduces chirality.

A detailed conformational analysis using computational methods can map the potential energy surface of the piperazine ring. researchgate.netcwu.edu These studies typically reveal that the chair conformation is the global minimum. In the case of 1,3-disubstituted piperazines, the relative orientation of the methyl groups (axial vs. equatorial) is critical. To minimize steric hindrance, it is expected that the methyl groups will preferentially occupy equatorial positions in the most stable chair conformation. The energy barriers for ring inversion can also be calculated, providing information on the conformational flexibility of the molecule. researchgate.net

Molecular Dynamics Simulations for Solution-State Behavior and Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution. arxiv.orgarxiv.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.govnih.gov

For this compound in an aqueous solution, MD simulations can reveal how the ions are solvated by water molecules. The simulations would show the formation of hydration shells around the charged groups of the piperazinium cation and the fumarate anion. The orientation of water molecules and the strength of the hydrogen bonds between the ions and water can be analyzed. arxiv.orgscispace.com

These simulations can also provide insights into ion pairing. The radial distribution function (RDF) between the piperazinium cation and the fumarate anion can be calculated to determine the probability of finding them at a certain distance from each other. This can help to understand whether they exist as a tight ion pair or as solvent-separated ions in solution. arxiv.org

Table 2: Predicted Properties from Molecular Dynamics Simulations of this compound in Water

| Property | Predicted Value |

| Diffusion Coefficient of (R)-1,3-Dimethylpiperazinium | 0.8 x 10⁻⁵ cm²/s |

| Diffusion Coefficient of Fumarate | 1.2 x 10⁻⁵ cm²/s |

| First Peak of RDF (N⁺···O⁻) | 2.8 Å |

| Coordination Number of Water around N⁺-H | ~4 |

Note: The data in this table is hypothetical and based on expected trends from MD simulations of similar ionic species in aqueous solution.

Prediction of Chiral Recognition Mechanisms in Complex Systems

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. Computational methods can be used to predict and understand the mechanisms of chiral recognition involving (R)-1,3-Dimethylpiperazine. researchgate.net

Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be used to investigate the interaction of (R)-1,3-Dimethylpiperazine with a chiral receptor, such as a protein or a chiral stationary phase used in chromatography. nih.govnih.gov These simulations can identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that contribute to the binding affinity and stereoselectivity. researchgate.net

Role As a Chiral Scaffold and Building Block in Organic Synthesis

Precursor in Stereoselective Total Synthesis of Complex Molecules and Analogues

The incorporation of pre-existing chiral centers from building blocks like (R)-1,3-dimethylpiperazine into a synthetic route is a highly efficient strategy for the stereoselective synthesis of complex molecules. While specific examples of the total synthesis of natural products commencing directly from (R)-1,3-dimethylpiperazine fumarate (B1241708) are not extensively documented in publicly available literature, the principle of using chiral piperazine (B1678402) cores is well-established. For instance, the asymmetric synthesis of cis-2,5-disubstituted homochiral piperazines has been achieved through the regioselective ring-opening of chiral aziridines derived from natural amino acids. nih.gov This methodology underscores the potential of chiral piperazine derivatives to serve as key intermediates in the construction of intricate molecular architectures.

The synthesis of medicinally important analogues, such as those targeting KRAS proteins, has been reported to involve derivatives of (R)-1,3-dimethylpiperazine, highlighting its role as a scaffold for generating molecules with specific biological functions. The defined stereochemistry of the 1,3-dimethylpiperazine (B1355154) unit is crucial in these applications, as it dictates the spatial orientation of substituents, which in turn governs the molecule's interaction with biological targets.

The broader strategy of employing chiral building blocks is a cornerstone of modern total synthesis. For example, the total synthesis of enantiopure 1,3-dimethylpyranonaphthoquinones, including ventiloquinones E, G, L, and eleutherin, was achieved starting from (S)-propylene oxide, demonstrating the power of using a small chiral molecule to construct a complex natural product. rsc.org Similarly, the asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines, which are structurally related to 1,3-dimethylpiperazines, has been reported, showcasing methods to establish key stereocenters that could be applicable to piperazine systems. nih.gov

Development of Chiral Ligands and Organocatalysts for Asymmetric Reactions

The C2-symmetry often found in chiral piperazine derivatives makes them excellent candidates for the development of chiral ligands for transition-metal-catalyzed asymmetric reactions and as organocatalysts. The nitrogen atoms of the piperazine ring can coordinate to metal centers, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

While specific ligands derived directly from (R)-1,3-dimethylpiperazine fumarate are not prominently featured in the literature, the development of chiral ligands from other piperazine scaffolds is widespread. For example, novel C2-symmetric chiral piperazines have been synthesized from L-proline and successfully applied in the asymmetric acylation of meso-1,2-diols. youtube.com These ligands, in the presence of a copper(II) salt, provided optically active monobenzoates with high enantioselectivity.

The field of organocatalysis has also benefited from the development of chiral piperazine-based catalysts. Proline-based organocatalysts, which share some structural similarities with chiral piperazines, are widely used in asymmetric aldol (B89426) and Mannich reactions. youtube.com The rigid ring structure and the presence of a secondary amine are key to their catalytic activity and stereodirecting ability. The development of tunable chiral cyclopentadienyl (B1206354) (Cp) ligands has also been a significant advancement, enabling highly enantioselective rhodium(III)-catalyzed C-H functionalization reactions. nih.gov This highlights the ongoing innovation in chiral ligand design, a field where novel piperazine-based ligands could make significant contributions.

| Ligand/Catalyst Type | Asymmetric Reaction | Product Enantiomeric Excess (ee) | Reference |

| C2-Symmetric Piperazine | Asymmetric Acylation | High | youtube.com |

| Proline-based Organocatalyst | Aldol Reaction | Up to 99% | youtube.com |

| Chiral Cp-Rhodium Complex | C-H Allylation | Excellent | nih.gov |

Utility in Divergent Synthesis of Piperazine-Containing Chemical Libraries

The creation of chemical libraries containing diverse but structurally related molecules is a powerful tool in drug discovery. The piperazine scaffold is particularly well-suited for the construction of such libraries due to the presence of two nitrogen atoms that can be independently functionalized. This allows for the introduction of a wide variety of substituents, leading to a large number of distinct compounds from a common core structure.

The use of a chiral building block like (R)-1,3-dimethylpiperazine in a divergent synthetic strategy ensures that all members of the library possess a defined stereochemistry at the C3 position. This is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly.

The "libraries from libraries" approach, where existing combinatorial libraries are chemically modified to generate new ones, is a powerful strategy for expanding chemical diversity. nih.gov This technique can be applied to peptide or other libraries to transform them into collections of diazacyclic compounds, including piperazine derivatives. Such libraries have been instrumental in identifying potent and selective inhibitors for various biological targets. For instance, the screening of a trisubstituted piperazine library led to the discovery of antagonists for the retinoic acid receptor-related orphan receptor gamma (RORγ). nih.gov

| Library Type | Synthetic Strategy | Application | Reference |

| Trisubstituted Piperazine Library | Divergent Synthesis | RORγ Antagonists | nih.gov |

| Diazacyclic Small-Molecule Libraries | "Libraries from Libraries" | Drug Discovery | nih.gov |

Investigation of Stereochemical Influence on Reaction Pathways

The stereochemistry of a chiral auxiliary or building block can have a profound influence on the outcome of a chemical reaction, dictating the stereochemistry of the newly formed chiral centers. The (R)-configuration of the methyl group at the C3 position of (R)-1,3-dimethylpiperazine can exert significant stereochemical control in various transformations.

While specific studies detailing the stereochemical influence of (R)-1,3-dimethylpiperazine are limited, the principles are well understood from studies of related systems. For example, in the synthesis of trans-3,4-dimethyl-4-arylpiperidines, the stereochemistry at the C3 position was established via a CBS reduction and a stereoselective anti-SN2' cuprate (B13416276) displacement, demonstrating how a pre-existing chiral center can direct the formation of a second one. nih.gov

The enantioselectivity of catalysts derived from chiral ligands is highly dependent on the relative configuration of the ligand. For example, in asymmetric Henry reactions catalyzed by copper(II) complexes of imidazolidin-4-one (B167674) based ligands, the cis- and trans-configurations of the ligand lead to the formation of opposite enantiomers of the product. beilstein-journals.org This highlights the critical role of the ligand's stereochemistry in determining the reaction's stereochemical pathway. Such principles are directly applicable to ligands that could be derived from (R)-1,3-dimethylpiperazine, where the fixed (R)-stereocenter would be expected to exert a strong directing effect.

Advanced Research Perspectives and Methodological Innovations for Chiral Piperazine Fumarate Salts

Development of Novel Enantioselective Synthetic Routes with Enhanced Efficiency

The synthesis of enantiomerically pure piperazines, particularly those with substitution on the carbon atoms of the ring, presents a considerable challenge. rsc.orgnih.gov Historically, the structural diversity of piperazine-containing drugs has been limited, with most substitutions occurring at the nitrogen atoms. rsc.org However, the untapped potential of carbon-substituted piperazines to expand the three-dimensional chemical space for improved biological targeting has spurred the development of new, efficient, and selective synthetic methods. rsc.orgnih.gov

Recent progress has been made in the asymmetric synthesis of carbon-substituted piperazines. rsc.orgnih.gov One notable strategy involves the use of chiral-pool starting materials, such as amino acids, to construct disubstituted piperazine-2-acetic acid esters with control over both relative and absolute stereochemistry. nih.gov For instance, optically pure amino acids can be converted into 1,2-diamines, which then undergo annulation to yield the desired 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. nih.gov

Transition metal-catalyzed asymmetric hydrogenation represents another powerful tool for accessing chiral amines and their derivatives. acs.org Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, for example, has been shown to produce a wide variety of chiral 2-arylpiperidines with high yields and enantioselectivities. acs.org While the application to 2-alkylpiperidines has been more limited, new rigid P-stereogenic P,N-ligands are showing promise in improving the enantiocontrol for these substrates as well. acs.org

Furthermore, chiral resolution remains a widely used technique for separating racemic mixtures of piperazine (B1678402) derivatives. nih.govwikipedia.org This method often involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. wikipedia.orglibretexts.org

Table 1: Comparison of Synthetic Strategies for Chiral Piperazines

| Synthetic Strategy | Description | Advantages | Challenges |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, like amino acids, to build the desired chiral piperazine core. nih.gov | High enantiomeric purity, access to diverse substitutions. | Can be multi-step, may require protection/deprotection steps. |

| Asymmetric Catalysis | Employs a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral substrate. acs.org | High efficiency, potential for scalability. | Catalyst development can be challenging and expensive. |

| Chiral Resolution | Separates a racemic mixture into its individual enantiomers by forming diastereomeric derivatives. nih.govwikipedia.org | Applicable to a wide range of compounds. | At least 50% of the material is discarded, can be labor-intensive. wikipedia.org |

Exploration of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of chiral piperazine fumarate (B1241708) salts is crucial for ensuring their quality and understanding their behavior. A variety of advanced analytical techniques are employed for this purpose, with a strong emphasis on chiral separation methods. jiangnan.edu.cnwikipedia.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for determining the enantiomeric purity of chiral compounds. nih.govjiangnan.edu.cnwikipedia.orgnih.gov The choice of CSP is critical, with polysaccharide-based and macrocyclic antibiotic-based CSPs being commonly used. wikipedia.org Capillary electrophoresis (CE) has also emerged as a powerful tool for chiral analysis, offering high separation efficiency and rapid analysis times. jiangnan.edu.cnnih.gov

Mass spectrometry (MS) is often coupled with chromatographic techniques to provide structural information and enhance sensitivity. jiangnan.edu.cn For a deeper understanding of the three-dimensional structure and absolute configuration, X-ray crystallography is an invaluable tool, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.gov

In recent years, vibrational circular dichroism (VCD) has gained prominence as a technique for determining the absolute configuration of chiral molecules in solution. nih.gov By analyzing the differential absorption of left and right circularly polarized infrared light, VCD provides a spectroscopic fingerprint that can be compared to theoretical calculations to assign the absolute stereochemistry. nih.gov

Table 2: Advanced Analytical Techniques for Chiral Piperazine Fumarate Salts

| Technique | Principle | Information Obtained |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govwikipedia.org | Enantiomeric purity, separation of enantiomers. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. jiangnan.edu.cnnih.gov | High-efficiency chiral separation, rapid analysis. |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. jiangnan.edu.cn | Molecular weight, structural fragmentation patterns. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. nih.gov | Three-dimensional molecular structure, absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by a chiral molecule. nih.gov | Absolute configuration in solution. |

Investigation into Co-crystallization and Polymorphism of Chiral Salts

The solid-state properties of a pharmaceutical compound, including its crystal form, can significantly impact its physical and chemical stability. acs.orgresearchgate.net For chiral salts like (R)-1,3-Dimethylpiperazine fumarate, the investigation of co-crystallization and polymorphism is of paramount importance. nih.govrsc.orgnih.gov

Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. researchgate.netresearchgate.net These different polymorphs can exhibit variations in properties such as melting point, solubility, and stability. nih.gov The formation of different polymorphs can be influenced by factors such as the solvent used for crystallization, temperature, and stirring conditions. researchgate.netresearchgate.net

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by forming a crystalline solid that contains the API and a co-former in a stoichiometric ratio. nih.govmdpi.com In the context of fumarate salts, it is important to distinguish between a salt, where a proton transfer has occurred between the acid and base, and a co-crystal, where the components are held together by non-covalent interactions like hydrogen bonds. mdpi.com The degree of proton transfer can create a continuum between salts and co-crystals. mdpi.com The formation of co-crystals can be a strategy to improve properties such as solubility. rsc.org

For instance, studies on tenofovir (B777) alafenamide fumarate have revealed the existence of multiple polymorphic forms and have shown that it can exist as a pure salt, a pure co-crystal, or a mixed ionization state complex, depending on the preparation method. nih.gov Similarly, the salification of trimethoprim (B1683648) with enantiopure D- or L-lactic acid resulted in salts with improved solubility that also exhibited polymorphism. rsc.org

The characterization of these different solid forms typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. researchgate.netgoogle.com

Integration of Machine Learning for Retrosynthetic Analysis of Chiral Piperazines

The design of synthetic routes for complex molecules, known as retrosynthetic analysis, has traditionally been a time-consuming and knowledge-intensive process. chemai.io However, the integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field, offering powerful tools to accelerate the discovery and development of new synthetic pathways. chemai.ionih.govresearchgate.netnih.govntu.edu.sgarxiv.orgnih.govnih.govsynthiaonline.com

Machine learning models, particularly deep neural networks, can be trained on vast databases of chemical reactions to predict potential synthetic routes for a target molecule. nih.govarxiv.org These models can learn complex chemical rules and patterns, enabling them to suggest novel and efficient disconnections. nih.govresearchgate.net One approach involves using a sequence-to-sequence model, similar to those used in language translation, to "translate" the structure of a product molecule into its constituent reactants. nih.govresearchgate.net

Transfer learning is a particularly promising ML technique where a model is first pre-trained on a large, general dataset of chemical reactions and then fine-tuned on a smaller, more specific dataset. nih.govresearchgate.net This approach has been shown to significantly improve the accuracy of retrosynthetic predictions, even when the target-specific data is limited. nih.govresearchgate.net

While data-driven approaches are powerful, the integration of expert chemical knowledge remains crucial for practical synthesis planning. nih.govsynthiaonline.com Hybrid systems that combine the computational power of AI with rule-based expert systems can provide more robust and reliable synthetic routes. nih.govsynthiaonline.com These systems can help chemists navigate the vast chemical space and make more informed decisions about which synthetic pathways to pursue in the laboratory. chemai.io

Q & A

Basic: What synthetic strategies are optimal for producing enantiomerically pure (R)-1,3-Dimethylpiperazine fumarate?

Methodological Answer:

Enantiomeric purity is critical for pharmacological activity. Key steps include:

- Chiral Resolution : Use chiral auxiliaries or catalysts during alkylation, as demonstrated in enantiopure piperazine syntheses (e.g., (R)-configured intermediates via asymmetric catalysis) .

- Protecting Groups : Protect secondary amines during N-alkylation to avoid racemization. For example, tert-butyloxycarbonyl (Boc) groups can be introduced and later cleaved under acidic conditions .

- Purification : Employ silica gel chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and confirm purity via chiral HPLC (e.g., Chiralpak® columns) .

Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like Schrödinger Suite to simulate interactions with biological membranes, predicting BBB permeability and solubility. Parameters like LogP and TPSA (e.g., calculated via PubChem tools) guide structural modifications .

- Docking Studies : Employ AutoDock Vina to model binding affinities with target receptors (e.g., dopamine D3 for neurological applications). Adjust substituents on the piperazine ring to optimize hydrogen bonding and steric fit .

- ADMET Prediction : Tools like SwissADME evaluate absorption, CYP inhibition, and toxicity risks. For example, reduce P-gp substrate potential by minimizing aromatic substituents .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Advanced: How can contradictory data on piperazine derivatives’ biological activity be systematically resolved?

Methodological Answer:

- Meta-Analysis : Aggregate in vitro/in vivo data (e.g., IC50 values, toxicity profiles) using PRISMA guidelines. Adjust for variables like cell lines (e.g., HEK293 vs. HepG2) or dosage regimens .

- Dose-Response Curves : Re-evaluate EC50 values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

- Structural Reassessment : Compare crystallographic data (e.g., Cambridge Structural Database) to confirm conformational differences impacting activity .

Basic: What storage conditions preserve this compound stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Humidity Control : Use desiccants (e.g., silica gel) to mitigate hygroscopic degradation. Fumarate salts are prone to deliquescence in high humidity .

- Light Protection : Amber glass vials prevent photodegradation, particularly for nitro or fluorophenyl substituents .

Advanced: How do structure-activity relationship (SAR) studies inform the design of this compound analogs?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3 at position 3) to enhance metabolic stability. Compare with analogs like 1-(3-trifluoromethylphenyl)piperazine for SAR trends .

- Linker Optimization : Replace methyl groups with ethyl or propyl chains to balance lipophilicity and solubility. For example, N-alkylation with 7-phenoxyheptyl groups improved bioavailability in related compounds .

- Counterion Screening : Test alternative salts (e.g., hydrochloride vs. fumarate) to optimize crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.